Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl trans-4-phenyl-2-butenoate
Technical Whitepaper: Chemical Profiling and Synthetic Utility of Ethyl trans-4-phenyl-2-butenoate
Executive Summary
Ethyl trans-4-phenyl-2-butenoate (CAS: 1205-84-1) is a highly versatile α,β-unsaturated ester that serves as a critical building block in organic synthesis, medicinal chemistry, and the flavor and fragrance industries[1]. Characterized by its conjugated butenoate backbone and terminal phenyl ring, this compound exhibits distinct electrophilic and dienophilic reactivity. This guide provides an in-depth mechanistic analysis of its physicochemical properties, validated synthetic pathways, and downstream applications, designed to equip researchers with self-validating protocols for advanced drug development.
Physicochemical Profiling and Spectral Fingerprint
Understanding the baseline physicochemical properties of Ethyl trans-4-phenyl-2-butenoate is essential for reaction design and product validation. The compound's conjugated system significantly influences its electronic distribution, which is readily observable via Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
| Physicochemical Property | Value | Analytical Significance |
| CAS Number | 1205-84-1 | Primary identifier for procurement and safety tracking[1]. |
| Molecular Formula | C₁₂H₁₄O₂ | Confirms atomic composition[2]. |
| Molecular Weight | 190.24 g/mol | Essential for precise stoichiometric calculations[2]. |
| Appearance | Colorless to pale yellow liquid | Visual baseline for initial purity assessment[1]. |
| Purity Standard | ≥ 99% (HPLC) | Required threshold for use as a pharmaceutical intermediate[3]. |
| ¹H NMR (Olefinic Proton) | δ 7.10 ppm (dt) | Validates the deshielded electronic environment of the α-carbon[4]. |
| Coupling Constant (J) | 15.5 Hz, 6.8 Hz | J = 15.5 Hz definitively proves the trans (E) geometry[4]. |
Causality in Spectral Validation: The large coupling constant (J = 15.5 Hz) between the vinylic protons is causally linked to the dihedral angle of the trans-alkene geometry. This serves as a definitive self-validating metric for researchers; a cis-isomer would present a significantly lower coupling constant (~10-12 Hz). The downfield shift to δ 7.10 ppm is driven by the electron-withdrawing nature of the ester group, which deshields the α-proton[4].
Synthetic Methodologies: Preparation and Isolation
The most reliable method for synthesizing Ethyl trans-4-phenyl-2-butenoate is via a Wittig olefination. This approach allows for strict stereochemical control.
Figure 1: Wittig olefination workflow yielding the thermodynamically favored trans-isomer.
Protocol 1: Stereoselective Wittig Olefination
Objective: Synthesis of Ethyl trans-4-phenyl-2-butenoate from phenylacetaldehyde.
Causality & Mechanism: The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, ensures high E-selectivity (trans-isomer). The electron-withdrawing ester group stabilizes the carbanion, making the ylide less reactive. This allows the formation of the oxaphosphetane intermediate to be reversible, placing the reaction under thermodynamic control where the less sterically hindered trans-isomer predominates. Dry benzene is utilized to prevent the premature hydrolysis of the ylide[5].
Step-by-Step Procedure:
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Preparation: Dissolve phenylacetaldehyde (1.0 equiv) in dry benzene under an inert argon atmosphere to exclude ambient moisture.
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Ylide Addition: Slowly add (carbethoxymethylene)triphenylphosphorane (1.1 equiv) to the solution at room temperature.
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Causality for RT: Room temperature provides sufficient kinetic energy for the stabilized ylide to react while maintaining the thermodynamic control required for trans selectivity.
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In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexanes-ether (10:1 v/v) mobile phase. The disappearance of the aldehyde spot and the emergence of a new UV-active spot at Rf = 0.31 indicates successful conversion[5].
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Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography (hexanes-ether, 10:1 v/v) to separate the major trans-olefin from trace cis-olefin byproducts and triphenylphosphine oxide.
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Final Validation: Analyze the purified colorless oil via ¹H NMR. The presence of a doublet of triplets at δ 7.10 ppm (J = 15.5 Hz) confirms the trans-alkene geometry. Expected yield: ~89%[5].
Core Chemical Reactivity and Downstream Transformations
The structural architecture of Ethyl trans-4-phenyl-2-butenoate—specifically the α,β-unsaturated ester moiety—renders it highly susceptible to a diverse array of chemical transformations, making it an invaluable intermediate in medicinal chemistry[4].
Figure 2: Divergent chemical reactivity pathways of Ethyl trans-4-phenyl-2-butenoate.
Regioselective Reduction to Allylic Alcohols
Reducing an α,β-unsaturated ester to an allylic alcohol requires careful reagent selection to avoid reducing the conjugated double bond (1,4-reduction).
Protocol 2: DIBAL-H Mediated 1,2-Reduction
Objective: Regioselective reduction to trans-4-phenyl-2-buten-1-ol.
Causality & Mechanism: Diisobutylaluminum hydride (DIBAL-H) is employed as an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., LiAlH₄) which can attack the β-carbon and reduce the alkene, the aluminum atom in DIBAL-H coordinates directly to the ester carbonyl oxygen. This directs the hydride transfer exclusively to the carbonyl carbon (1,2-reduction)[5].
Step-by-Step Procedure:
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Preparation: Dissolve Ethyl trans-4-phenyl-2-butenoate in dry diethyl ether and cool the flask to -78 °C under a nitrogen atmosphere.
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Causality for cooling: Cryogenic temperatures prevent over-reduction and suppress competing side reactions, ensuring high regioselectivity.
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Reagent Addition: Dropwise add DIBAL-H (2.2 equiv) in hexanes. The excess equivalents are required to fully reduce the ester past the intermediate aldehyde oxidation state to the primary alcohol[5].
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Quenching (Self-Validation): Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and warm to room temperature.
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Causality: Rochelle's salt acts as a chelating agent, breaking down the robust, gelatinous aluminum emulsion into two easily separable, clear liquid layers.
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Extraction: Extract the aqueous layer with ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
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Final Validation: Evaporate the solvent to yield a lightly yellow oil. Infrared (IR) spectroscopy must show a broad O-H stretch around 3350 cm⁻¹, and the ester carbonyl peak (~1710 cm⁻¹) should be completely absent. Expected yield: ~96%[5].
Oxidative Transformations and Epoxidation
The carbon-carbon double bond is highly susceptible to oxidative transformations. Using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), the alkene can be converted into an epoxide via a concerted addition mechanism[4].
Furthermore, advanced chiral epoxidation studies have utilized Ethyl trans-4-phenyl-2-butenoate derivatives. By employing Oxone and a chiral ketone catalyst under strictly controlled pH conditions, researchers can achieve highly enantioselective epoxidations. The pH dictates the active oxidative species, with higher pH favoring the formation of the highly selective chiral dioxirane intermediate over direct, non-selective Oxone oxidation[5][6].
Michael Additions and Cycloadditions
The conjugated system makes the β-carbon highly electrophilic. Nucleophiles (such as amines, thiols, or enolates) can readily attack this position in a Michael addition, allowing for the rapid construction of complex, β-substituted molecular architectures[4]. Additionally, the electron-withdrawing ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the compound, making it an effective dienophile in [4+2] Diels-Alder cycloadditions when reacted with conjugated dienes[4].
Applications in Drug Development and Advanced Research
Beyond its utility as a foundational synthetic intermediate, Ethyl trans-4-phenyl-2-butenoate is heavily utilized in medicinal chemistry. Derivatives of the butenoate family, such as 4-phenyl-4-oxo-2-butenoic acid, are critical intermediates in the production of modern pharmaceuticals, agricultural pesticides, and complex perfumes[4]. Its ability to undergo stereoselective transformations, such as asymmetric reductions via carbonyl reductases to yield enantiopure (R)- or (S)-hydroxy esters, makes it indispensable for developing drugs that require strict stereochemical purity to ensure safety and efficacy[4].
References
- Source: benchchem.
- Source: acs.
- Source: cymitquimica.
- Source: chemimpex.
- Source: nih.
Sources
- 1. CAS 1205-84-1: Ethyl Trans-4-Phenyl-2-Butenoate [cymitquimica.com]
- 2. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl trans-4-phenyl-2-butenoate | 1466-22-4 | Benchchem [benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
